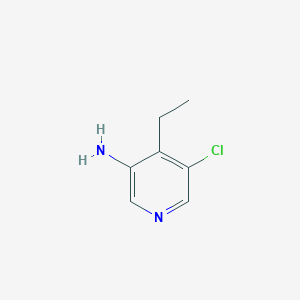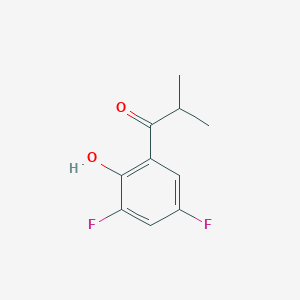
1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10F2O2 It is a derivative of acetophenone, characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring, along with a methyl group on the propanone chain
Preparation Methods
The synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoro-2-hydroxybenzaldehyde and 2-methylpropan-1-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Procedure: The aldehyde and ketone undergo a condensation reaction, followed by cyclization to form the desired product. .
Chemical Reactions Analysis
1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of fluorinated organic compounds
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as cell signaling and metabolism.
Comparison with Similar Compounds
1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: This compound has a similar structure but lacks the methyl group on the propanone chain, resulting in different chemical properties and reactivity.
3,5-Difluoro-2-hydroxybenzaldehyde: This compound is a precursor in the synthesis of this compound and has different functional groups, leading to distinct applications and reactivity.
3,5-Difluoro-2-hydroxybenzonitrile:
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-(3,5-difluoro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,14H,1-2H3 |
InChI Key |
XZIBIHUKCYPJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC(=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


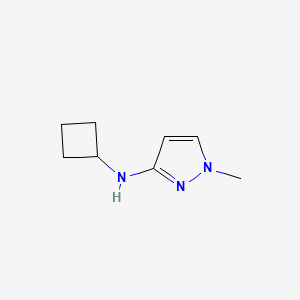

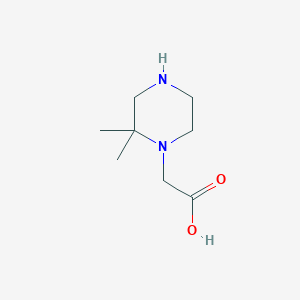

![3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13290046.png)


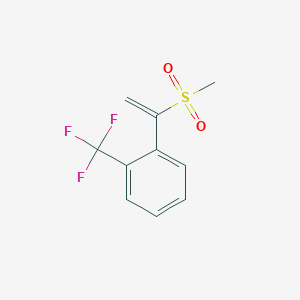
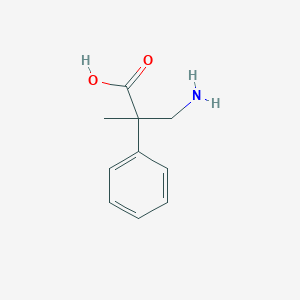
![(3-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13290070.png)
![[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13290076.png)
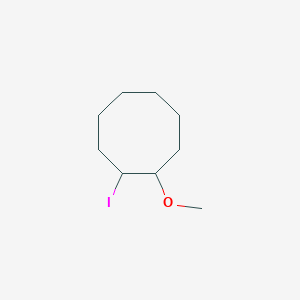
![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B13290091.png)
